2-(Piperidin-4-ylmethyl)pyridine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(Piperidin-4-ylmethyl)pyridine dihydrochloride involves multiple steps, starting from basic pyridine derivatives. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate in the synthesis of lafutidine, starts from 2-amino-4-methylpyridine. This process involves chlorination followed by condensation with piperidine, yielding an overall yield of about 62% (Shen Li, 2012). Another synthesis pathway involves a three-component reaction using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials, demonstrating the versatility in synthesizing piperidine-containing pyridine derivatives (Wu Feng, 2011).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by their conformational flexibility. For example, in one derivative, the dihydropyrazole ring adopts an envelope conformation while the piperidine fused ring assumes a twisted-chair conformation, demonstrating the structural diversity within this chemical class (N. S. Karthikeyan et al., 2010).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including nucleophilic aromatic substitution, hydrogenation, and iodination. For instance, a key intermediate in the synthesis of Crizotinib involves such a series of reactions, highlighting the compound's reactivity and the complexity of its synthesis (Steven J. Fussell et al., 2012).
Physical Properties Analysis
The crystal and molecular structures of piperidine derivatives reveal significant insights into their physical properties. X-ray diffraction analysis shows that these compounds often form noncentrosymmetric and polysystem crystals, with a considerable influence of intramolecular and intermolecular hydrogen bonds on their conformation and molecular packing (L. Kuleshova, V. Khrustalev, 2000).
Chemical Properties Analysis
The chemical properties of 2-(Piperidin-4-ylmethyl)pyridine dihydrochloride derivatives are influenced by their functional groups and molecular structure. For example, the introduction of iodine into the pyrazole ring of a piperidine derivative enhances its potential for further chemical modifications and applications in medicinal chemistry (R. Smaliy et al., 2011).
Scientific Research Applications
Dopamine Receptor Ligands : Several derivatives of 2-(Piperidin-4-ylmethyl)pyridine show potential as dopamine D4 receptor ligands. Specifically:
- 2-[4-(4-hydroxylbenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-]pyridine has affinity constants of 4200, 2590, 2.2 nM (Li Gu-ca, 2014).
- 2-[4-(4-fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine has affinity constants of 1.2, 3900, and 1,890 nmol/L (Yang Fang-wei, 2013).
Bioactive Compounds in Dermatology and Spasmology : Di(2-furyl) perhydro[1,3,2]dioxaborinino[5,4-c]pyridine derivatives are indicated to have high potential for bioactivities in dermatology, spasmology, anticoagulant, and antipsoriatic agents (N. Phuong et al., 2017).
Cancer Research : 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues show considerable growth inhibition of human cancer cell lines, making them potential candidates for drug discovery (S. Harishkumar et al., 2018).
Synthetic Routes and Catalysis : 2-(Piperidin-2-ylmethyl)cycloalkanols show promise as a synthetic route for cycloalkene oxides, relevant in catalytic hydrogenation and synthesis of cycloalkanols with known configurations (M. Begley et al., 1986).
Aurora Kinase Inhibitors : Compounds have been identified as Aurora kinase inhibitors, potentially useful in treating cancer by inhibiting Aurora A and improving cancer treatment outcomes (ロバート ヘンリー,ジェームズ, 2006).
Neuropharmacology : Fluorine atoms at the C-4 position of the piperidine ring enhance the oral bioavailability of 5-HT1A receptor agonists, showing promise in rat models (B. Vacher et al., 1999).
Reductive Synthesis : The Samarium diiodide system rapidly reduces pyridins to piperidines, offering a new facile method for reducing heterocyclic compounds, with implications in pharmaceutical and material sciences (Y. Kamochi & T. Kudo, 1995).
Corrosion Inhibition : Certain piperidine derivatives like FMPPDBS show high inhibition efficiency against iron corrosion, useful in industrial applications (S. Kaya et al., 2016).
properties
IUPAC Name |
2-(piperidin-4-ylmethyl)pyridine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-2-6-13-11(3-1)9-10-4-7-12-8-5-10;;/h1-3,6,10,12H,4-5,7-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRYOBIUFQEAHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592099 | |
Record name | 2-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-ylmethyl)pyridine dihydrochloride | |
CAS RN |
886886-02-8 | |
Record name | 2-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(Piperidin-4-yl)methyl]pyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.